molecular formula C11H12O4 B2509526 2-(3-Methoxycarbonyl-4-methylphenyl)acetic acid CAS No. 2383515-72-6

2-(3-Methoxycarbonyl-4-methylphenyl)acetic acid

Cat. No.: B2509526
CAS No.: 2383515-72-6
M. Wt: 208.213
InChI Key: RYBVIDUBXTZEPB-UHFFFAOYSA-N
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Description

2-(3-Methoxycarbonyl-4-methylphenyl)acetic acid is an organic compound with the molecular formula C11H12O4 It is characterized by the presence of a methoxycarbonyl group and a methyl group attached to a phenyl ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxycarbonyl-4-methylphenyl)acetic acid typically involves the esterification of 3-methoxycarbonyl-4-methylbenzoic acid followed by a subsequent reaction with a suitable acetic acid derivative. The reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxycarbonyl-4-methylphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the methoxycarbonyl group to an alcohol or other reduced forms.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups attached to the phenyl ring.

Scientific Research Applications

2-(3-Methoxycarbonyl-4-methylphenyl)acetic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 2-(3-Methoxycarbonyl-4-methylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The methoxycarbonyl group and the phenyl ring play crucial roles in its reactivity and binding affinity. The compound may act by inhibiting or activating certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxycarbonylphenyl)acetic acid
  • 2-(3-Methoxycarbonylphenyl)acetic acid
  • 2-(3-Methoxyphenyl)acetic acid

Uniqueness

2-(3-Methoxycarbonyl-4-methylphenyl)acetic acid is unique due to the specific positioning of the methoxycarbonyl and methyl groups on the phenyl ring This structural arrangement imparts distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

2-(3-methoxycarbonyl-4-methylphenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-7-3-4-8(6-10(12)13)5-9(7)11(14)15-2/h3-5H,6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYBVIDUBXTZEPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(=O)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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